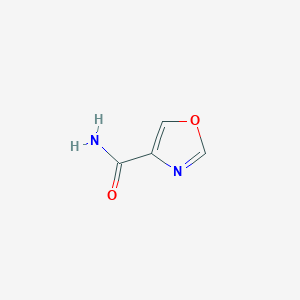

Oxazole-4-carboxamide

Übersicht

Beschreibung

Oxazole-4-carboxamide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . Oxazole derivatives have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties .

Wirkmechanismus

Target of Action

Oxazole-4-carboxamide is a heterocyclic compound that has been found to interact with several biological targets. One of the primary targets of this compound is glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

This compound interacts with its target, GSK-3β, by inhibiting its activity . This inhibition results in a reduction of Tau protein hyperphosphorylation . Tau proteins are involved in the stabilization of microtubules in neurons. When Tau proteins become hyperphosphorylated, they can aggregate and form neurofibrillary tangles, a hallmark of Alzheimer’s disease .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects several biochemical pathways. One of the key pathways is the Keap1-Nrf2-ARE signaling pathway . Activation of this pathway enhances the expression of downstream oxidative stress proteins, including TrxR1, HO-1, NQO1, GCLM . These proteins play a crucial role in exerting cytoprotective effects .

Result of Action

The result of this compound’s action is multifaceted. It has been shown to have potential GSK-3β inhibitory activity and neuroprotective capacity . It can alleviate H2O2-induced ROS damage, mitochondrial membrane potential imbalance, Ca2+ influx, and apoptosis . Moreover, it has been found to ameliorate learning and memory impairments in an in vivo model of Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress in the neuronal cells can increase the susceptibility of these cells to the action of this compound . .

Biochemische Analyse

Biochemical Properties

Oxazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme involved in numerous cellular processes, including glycogen metabolism and cell signaling . Additionally, this compound interacts with caspase-3, a key enzyme in the apoptosis pathway, promoting programmed cell death in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and Alzheimer’s disease.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspase-3 and other apoptotic pathways . This compound also affects cell signaling pathways, such as the Keap1-Nrf2-ARE pathway, which is involved in the cellular response to oxidative stress . By modulating gene expression and cellular metabolism, this compound can influence cell proliferation, differentiation, and survival. These cellular effects underscore its potential as a therapeutic agent in oncology and neuroprotection.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits GSK-3β, leading to reduced phosphorylation of downstream targets such as Tau protein . This inhibition helps alleviate oxidative stress and protect neuronal cells from damage. Additionally, this compound activates caspase-3, promoting apoptosis in cancer cells . These binding interactions and enzyme inhibitions are critical for the compound’s therapeutic effects, making it a promising candidate for drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and alleviating symptoms of neurodegenerative diseases . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective treatment.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy. Additionally, this compound affects metabolic flux and metabolite levels, further impacting its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound is distributed to various cellular compartments, where it exerts its effects. Its localization and accumulation within tissues are influenced by factors such as tissue permeability and binding affinity, which are important considerations for its therapeutic use.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals help direct this compound to these compartments, enhancing its therapeutic effects. Understanding its subcellular localization is essential for optimizing its use in drug development and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxazole-4-carboxamide can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method includes the reaction of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions . Additionally, magnetic nanocatalysts have been employed for the synthesis of oxazole derivatives, offering an eco-friendly and efficient catalytic system .

Industrial Production Methods

Industrial production of this compound often involves the use of scalable and cost-effective synthetic routes. The use of magnetic nanocatalysts is particularly advantageous due to their high stability, ease of separation from reaction mixtures, and ability to be reused . These catalysts facilitate the synthesis of oxazole derivatives under mild conditions, making the process more sustainable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can modify the oxazole ring, leading to the formation of different derivatives.

Reduction: Reduction reactions can alter the functional groups attached to the oxazole ring.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents into the oxazole ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride, DAST, Deoxo-Fluor, and various catalysts such as magnetic nanocatalysts . Reaction conditions typically involve mild temperatures and the use of solvents like ethanol and dimethylformamide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative reactions can yield oxidized derivatives, while substitution reactions can produce various substituted oxazole compounds .

Wissenschaftliche Forschungsanwendungen

Oxazole-4-carboxamide has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Oxazole-4-carboxamide can be compared with other similar compounds, such as:

Isthis compound: Similar in structure but contains an additional nitrogen atom in the ring.

Thiazole-4-carboxamide: Contains a sulfur atom instead of oxygen in the ring.

Imidazole-4-carboxamide: Contains two nitrogen atoms in the ring.

These compounds share some pharmacological properties with this compound but differ in their specific biological activities and mechanisms of action .

Biologische Aktivität

Oxazole-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data tables and case studies.

Structure and Synthesis

This compound derivatives are synthesized through various methods, including the modification of existing oxazole scaffolds. The structure-activity relationship (SAR) studies have revealed critical insights into how structural modifications can enhance biological activity. For instance, the introduction of different substituents at specific positions on the oxazole ring can significantly impact the compound's efficacy against various biological targets.

Anticancer Activity

This compound derivatives have shown promising anticancer properties. A study identified a specific derivative (1k) with an EC50 of 270 nM and a GI50 of 229 nM in human colorectal cancer cells (DLD-1). This compound demonstrated significant tumor growth inhibition (63%) in xenograft mouse models at a dosage of 50 mg/kg .

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|---|

| 1k | DLD-1 | 270 | 229 | 63 |

| 16a | PC3 | 0.10 | - | - |

| 16e | DU-145 | 1.50 | - | - |

| 16h | MDA-MB-468 | 5.00 | - | - |

In another study focusing on dual epidermal growth factor receptor (EGFR) inhibitors, several oxazole derivatives were synthesized and evaluated for their anticancer activity across multiple human cancer cell lines, showing IC50 values ranging from 0.10 to 9.83 µM .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been extensively studied. These compounds exhibit activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 11 | Candida albicans | 1.6 |

| 12 | Candida tropicalis | 3.2 |

| 5-Fluorocytosine | Aspergillus niger | 1.6 |

| - | Staphylococcus aureus | Various |

In a comparative study, oxazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with some compounds displaying lower MIC values than standard antibiotics like ampicillin and ciprofloxacin .

Neuroprotective Properties

Recent research has highlighted the neuroprotective potential of this compound derivatives, particularly in the context of Alzheimer's disease. A hybrid compound combining this compound with butylated hydroxytoluene showed promising GSK-3β inhibitory activity (IC50 = 0.25 μM), which is crucial for reducing tau protein hyperphosphorylation and oxidative stress in neuronal cells .

Case Studies

- Anticancer Efficacy : A series of oxazole derivatives were tested against prostate cancer cell lines, revealing that compounds like 16a exhibited exceptional cytotoxicity compared to established drugs such as Etoposide .

- Neuroprotection : The compound KWLZ-9e was specifically designed to target GSK-3β, demonstrating not only inhibition but also protective effects in neuronal models exposed to oxidative stress .

Eigenschaften

IUPAC Name |

1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAELWSLNTRVXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616601 | |

| Record name | 1,3-Oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-15-9 | |

| Record name | 4-Oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glycogen Synthase Kinase-3β (GSK-3β) and why is it a target for Alzheimer's disease treatment?

A1: GSK-3β is an enzyme involved in various cellular processes, including glucose metabolism and Tau protein phosphorylation. [, ] In Alzheimer's disease, Tau proteins become hyperphosphorylated, leading to the formation of neurofibrillary tangles, a hallmark of the disease. Inhibiting GSK-3β could reduce Tau hyperphosphorylation and potentially slow down disease progression. [, ]

Q2: How does the Oxazole-4-carboxamide derivative KWLZ-9e interact with GSK-3β?

A2: KWLZ-9e exhibits potent inhibitory activity against GSK-3β. While the specific binding mechanism hasn't been fully elucidated for KWLZ-9e, related this compound derivatives like PF-367 achieve potency and selectivity by forming strong cation-π interactions with an arginine residue at the ATP binding site of GSK-3β. [, , ]

Q3: What are the downstream effects of GSK-3β inhibition by KWLZ-9e in the context of Alzheimer's disease?

A3: KWLZ-9e's inhibition of GSK-3β leads to a reduction in Tau protein phosphorylation. [] Additionally, it activates the Keap1-Nrf2-ARE signaling pathway, enhancing the expression of oxidative stress proteins like TrxR1, HO-1, NQO1, and GCLM. This contributes to its neuroprotective effects by alleviating oxidative stress, mitochondrial damage, calcium influx, and apoptosis. []

Q4: Beyond GSK-3β, are there other targets for Oxazole-4-carboxamides?

A4: Yes, Oxazole-4-carboxamides have demonstrated activity against other targets. For example, certain derivatives act as antagonists for the Plasmodium falciparum hexose transporter (PfHT), showing potential as antimalarial agents. [] Another derivative, SAR-20351, inhibits TYK2, a protein involved in immune signaling, and displays potential as an anticancer agent. [, ]

Q5: What is the basic structure of this compound?

A5: this compound consists of an oxazole ring, a five-membered ring containing one oxygen atom and one nitrogen atom, with a carboxamide group (-C(=O)NH2) attached at the 4th position of the oxazole ring. Various substituents can be attached to the oxazole ring, leading to a diverse range of derivatives.

Q6: How do structural modifications of Oxazole-4-carboxamides influence their activity?

A6: Research indicates that even minor structural changes significantly impact the biological activity of these compounds. For instance, introducing specific substituents on the oxazole ring, particularly at the 2nd and 5th positions, can significantly alter the potency and selectivity for different targets like GSK-3β, PfHT, or TYK2. [, , , , ]

Q7: Can you elaborate on the role of substituents in determining GSK-3β inhibitory potency?

A7: The size, electronic properties, and spatial orientation of substituents on the oxazole ring, particularly at the 5th position, critically influence the interaction with the GSK-3β active site. Studies on PF-367 revealed that a 3-chloro-4-methoxyphenyl group at the 5th position, along with a specific 3-(1H-1,2,4-triazol-1-yl)propyl side chain, contributed significantly to its high potency and selectivity for GSK-3β. []

Q8: What are the challenges in developing Oxazole-4-carboxamides as drugs, and how are these addressed through formulation strategies?

A8: While promising, developing Oxazole-4-carboxamides as drugs presents challenges. Some derivatives, like PF-367, exhibit rapid binding kinetics in the brain, making them less suitable as therapeutic agents but ideal for PET imaging. [] Furthermore, stability, solubility, and bioavailability can be issues. Formulation strategies, such as using specific excipients, particle size reduction techniques, or developing prodrugs, are employed to circumvent these challenges and optimize drug delivery. [, ]

Q9: How well do Oxazole-4-carboxamides penetrate the brain?

A9: Brain penetration varies significantly among different Oxazole-4-carboxamides. For instance, while PF-367 showed rapid brain penetration, making it suitable for imaging GSK-3 in the central nervous system, its kinetics were too fast for it to be an effective therapeutic. [] Optimization for brain penetration is crucial, particularly for targeting CNS disorders like Alzheimer's disease. [, ]

Q10: What in vitro and in vivo studies support the potential of Oxazole-4-carboxamides for treating Alzheimer's disease?

A10: In vitro studies demonstrated that KWLZ-9e inhibits GSK-3β, reduces Tau phosphorylation in HEK GSK-3β 293T cells, and protects neurons from oxidative stress-induced damage. [] Furthermore, in vivo studies using an Alzheimer's disease model showed that KWLZ-9e could improve learning and memory impairments. [] These findings suggest its therapeutic potential for AD.

Q11: Have any resistance mechanisms been identified for Oxazole-4-carboxamides targeting PfHT in the context of malaria?

A11: Although specific resistance mechanisms haven't been extensively reported, the development of resistance to antimalarial drugs is a major concern. Continuous monitoring and the development of novel PfHT inhibitors, possibly with different binding modes, are crucial to overcome potential resistance issues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.